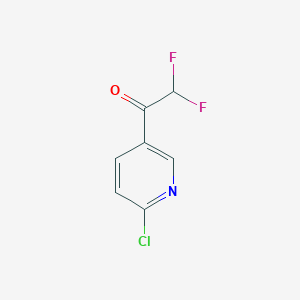
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine derivative that has a difluoroketone functional group. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Wissenschaftliche Forschungsanwendungen
Chemical and Structural Characterization
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone's derivatives and related compounds have been extensively characterized using spectroscopic techniques such as FT-IR, NMR, and DFT calculations. These studies provide insights into the molecular structure, vibrational frequencies, and electronic properties, contributing to a deeper understanding of their chemical behavior and potential applications in various scientific domains (Evecen et al., 2017).
Novel Synthetic Routes and Chemical Probes
Research has explored novel synthetic approaches using related chloropyridinyl compounds as intermediates. These methodologies have led to the creation of unique chemical structures such as 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for understanding interactions at the molecular level, particularly with biological targets like the Drosophila nicotinic acetylcholine receptor (Zhang et al., 2004).
Photocatalytic and Magnetic Properties
The photocatalytic and magnetic properties of complexes derived from similar chloropyridinyl frameworks have been investigated, revealing potential for applications in materials science and catalysis. For instance, chloroplatinum(II) complexes exhibit significant luminescence enhancement in the presence of specific anions, suggesting their utility in sensory and light-emitting devices (Liang et al., 2014).
Coordination Chemistry and Ligand Design
The compound's structural motif has been utilized in the design of ligands for coordination chemistry, enabling the synthesis of complexes with intriguing properties such as spin-crossover behavior and luminescence. These complexes find applications in sensing, molecular electronics, and as models for studying fundamental chemical phenomena (Halcrow, 2005).
Molecular Interactions and Biological Relevance
Studies have also focused on the interactions of chloropyridinyl-based compounds with biological molecules, such as DNA, providing insights into their potential biological relevance and applications in medicinal chemistry and biochemistry. These interactions can inform the design of new therapeutic agents and diagnostic tools (Evecen et al., 2017).
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLNAUQNZMKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

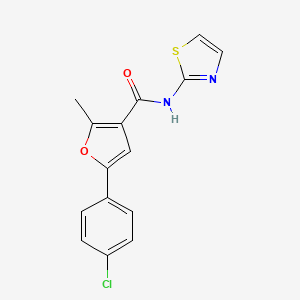
![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)
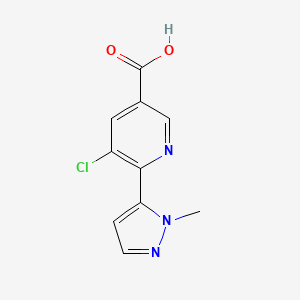
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
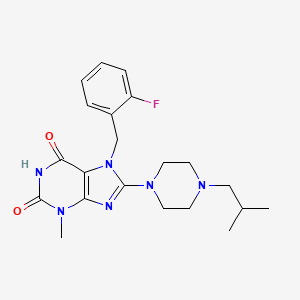
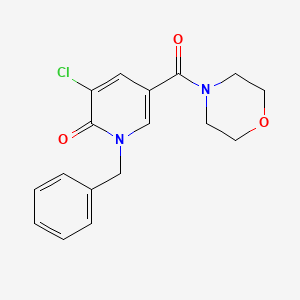
![1-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2954421.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)

![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)